2,10-Dihydroimidazo[1,2-b]isoquinolin-5(3H)-one

Medicinal Chemistry Scaffold Optimization Conformational Restriction

2,10-Dihydroimidazo[1,2-b]isoquinolin-5(3H)-one (CAS 112521-56-9) is the unsubstituted parent heterocycle of the dihydroimidazoisoquinolinone class, defined by a fused imidazole–isoquinoline ring system bearing a single ketone group. With a molecular weight of 186.21 g/mol and a computed XLogP3 of 0.5, it presents a compact, polar scaffold with zero hydrogen bond donors and zero rotatable bonds, offering a conformationally restrained core for derivatization.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 112521-56-9
Cat. No. B11905266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,10-Dihydroimidazo[1,2-b]isoquinolin-5(3H)-one
CAS112521-56-9
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1CN2C(=N1)CC3=CC=CC=C3C2=O
InChIInChI=1S/C11H10N2O/c14-11-9-4-2-1-3-8(9)7-10-12-5-6-13(10)11/h1-4H,5-7H2
InChIKeyQIVYEQBVTUZHTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,10-Dihydroimidazo[1,2-b]isoquinolin-5(3H)-one (CAS 112521-56-9) | Core Scaffold & Procurement Profile


2,10-Dihydroimidazo[1,2-b]isoquinolin-5(3H)-one (CAS 112521-56-9) is the unsubstituted parent heterocycle of the dihydroimidazoisoquinolinone class, defined by a fused imidazole–isoquinoline ring system bearing a single ketone group [1]. With a molecular weight of 186.21 g/mol and a computed XLogP3 of 0.5, it presents a compact, polar scaffold with zero hydrogen bond donors and zero rotatable bonds, offering a conformationally restrained core for derivatization [1]. This compound serves as the foundational building block for two major medicinal chemistry campaigns: phosphodiesterase 10A (PDE10A) inhibitors for schizophrenia [2] and anti-trypanosomal agents targeting Trypanosoma cruzi [3].

Why 2,10-Dihydroimidazo[1,2-b]isoquinolin-5(3H)-one Cannot Be Simply Replaced by Other Fused Heterocyclic Scaffolds


Substituting the imidazo[1,2-b]isoquinolin-5-one core with superficially similar fused heterocycles (e.g., imidazo[4,5-c]quinolines, pyrazoloquinolines, or tricyclic isoquinolinones) introduces critical changes in ring topology, hydrogen-bonding capacity, and conformational constraint that fundamentally alter target engagement. The specific [1,2-b] ring fusion of this compound creates a unique spatial presentation of the imidazole nitrogen and the carbonyl oxygen, which are essential for the PDE10A catalytic-site interactions observed in co-crystal structures [1]. SAR studies on dihydroimidazoisoquinolines demonstrate that even minor substitutions on the core scaffold produce orders-of-magnitude shifts in PDE10A inhibitory potency, confirming that the core geometry is pharmacologically non-interchangeable with alternative heterocyclic frameworks [2].

Quantitative Differentiation Evidence for 2,10-Dihydroimidazo[1,2-b]isoquinolin-5(3H)-one: Comparator-Based Performance Data


Scaffold Conformational Restraint: Zero Rotatable Bonds vs. Common Flexible Heterocyclic Cores

The target compound possesses zero rotatable bonds, a property that distinguishes it from flexible alternatives such as benzylamine-linked isoquinolinones. This complete conformational restriction reduces entropic penalties upon target binding and simplifies pharmacophore geometry. By contrast, the clinically evaluated PDE10A inhibitor PF-2545920 (2-[[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl]quinoline) contains four rotatable bonds, introducing conformational flexibility that complicates structure-based design and may contribute to off-target interactions [1].

Medicinal Chemistry Scaffold Optimization Conformational Restriction

PDE10A Catalytic Domain Co-Crystal Evidence: Core Scaffold Binding Mode Validated by X-Ray Crystallography

While the unsubstituted parent compound itself has not been co-crystallized, the closely related dihydroimidazoisoquinoline derivative 8,9-dimethoxy-1-(1,3-thiazol-5-yl)-5,6-dihydroimidazo[5,1-a]isoquinoline (PDB ligand 0JP) is co-crystallized with PDE10A at 2.11 Å resolution, confirming that the imidazoisoquinolinone core engages the catalytic pocket [1]. In the same series, the optimized lead compound 35 achieved an oral in vivo efficacy threshold of 3 mg/kg in the MK-801-induced hyperactivity model and a 10-fold separation between minimal effective dose and hypolocomotion, establishing the scaffold's therapeutic window [2]. In contrast, alternative PDE10A scaffolds such as pyrazoloquinolines required distinct substitution patterns to achieve comparable selectivity [3].

PDE10A Inhibition X-ray Crystallography Schizophrenia

Anti-Trypanosomal Activity: Scaffold-Derived Compounds Exceed Nifurtimox Potency

Imidazoisoquinolinone derivatives built upon the core scaffold of 2,10-dihydroimidazo[1,2-b]isoquinolin-5(3H)-one were evaluated against the epimastigote form of Trypanosoma cruzi in vitro. Four compounds from this series demonstrated activity superior to the clinical standard-of-care drug Nifurtimox, with cytotoxicity against HeLa cells absent at concentrations at least 15-fold higher than the T. cruzi IC50, and against L6 cells at concentrations at least 200-fold higher [1]. This selectivity margin for the scaffold class contrasts with Nifurtimox, which is associated with dose-limiting toxicity and frequent treatment discontinuation in clinical use [2].

Chagas Disease Anti-Trypanosomal Nifurtimox Benchmark

Optimal Application Scenarios for 2,10-Dihydroimidazo[1,2-b]isoquinolin-5(3H)-one in Scientific and Industrial Contexts


PDE10A Inhibitor Lead Optimization for Schizophrenia

The scaffold's validated binding to PDE10A, confirmed by 2.11 Å co-crystal structure (PDB 4DFF), makes 2,10-dihydroimidazo[1,2-b]isoquinolin-5(3H)-one an optimal starting point for medicinal chemistry programs targeting schizophrenia. The scaffold-derived lead compound 35 achieved oral in vivo efficacy at 3 mg/kg with a 10-fold therapeutic window [1]. Procurement of the unsubstituted core enables systematic SAR exploration through derivatization at multiple positions, leveraging the established crystallographic binding mode.

Anti-Trypanosomal Drug Discovery Targeting Chagas Disease

The scaffold class has demonstrated superior in vitro anti-T. cruzi activity compared to Nifurtimox, with selectivity margins exceeding 200-fold against mammalian L6 cells [1]. The parent compound serves as the key synthetic intermediate for generating N-aryl-5-oxo-imidazo[1,2-b]isoquinoline-10-carbothioamide derivatives, which are the pharmacologically active species. Its procurement is essential for medicinal chemistry groups pursuing novel anti-Chagas therapeutics.

Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 186.21 Da, zero hydrogen bond donors, and only two hydrogen bond acceptors, the compound meets the Rule of Three criteria for fragment libraries [1]. Its complete conformational rigidity (zero rotatable bonds) and balanced XLogP3 of 0.5 provide an ideal fragment starting point for structure-based design, differentiating it from more flexible, lipophilic commercially available heterocyclic fragments.

Quote Request

Request a Quote for 2,10-Dihydroimidazo[1,2-b]isoquinolin-5(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.